molecular formula C16H15Br2NO2 B2389062 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide CAS No. 306278-77-3

2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide

Cat. No.: B2389062
CAS No.: 306278-77-3
M. Wt: 413.109
InChI Key: ZYSZQZICBJKKLK-UHFFFAOYSA-N
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Description

2-(2,4-Dibromophenoxy)-N-(2-phenylethyl)acetamide is a brominated phenoxy acetamide derivative characterized by a 2,4-dibromophenoxy group linked to an acetamide scaffold with an N-(2-phenylethyl) substituent. Such compounds are typically synthesized for pharmacological or agrochemical applications, leveraging halogen substituents to modulate lipophilicity, electronic effects, and bioactivity.

Properties

IUPAC Name

2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Br2NO2/c17-13-6-7-15(14(18)10-13)21-11-16(20)19-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSZQZICBJKKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COC2=C(C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide typically involves the reaction of 2,4-dibromophenol with 2-phenylethylamine and acetic anhydride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the acetamide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide serves as an important intermediate for the development of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with diverse functionalities.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that it may exhibit antimicrobial effects against various pathogens.
  • Anticancer Activity : Research is ongoing to evaluate its efficacy in inhibiting cancer cell proliferation. The presence of bromine atoms may enhance its biological activity through specific interactions with cellular targets.

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic potential:

  • Drug Development : It is considered a candidate for developing new therapeutic agents aimed at treating infections or cancers. Studies focus on understanding its mechanism of action and optimizing its pharmacological properties.

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
AntimicrobialExhibits potential against various bacterial strains.
AnticancerInvestigated for inhibitory effects on cancer cell lines.
Enzyme InhibitionMay inhibit specific enzymes related to disease progression.

Case Studies and Research Findings

Several studies have highlighted the compound's potential applications:

  • Antimicrobial Studies : In vitro assessments have shown that derivatives of similar structures possess significant antimicrobial activity against common pathogens like Staphylococcus aureus and Escherichia coli.
  • Anticancer Research : A study evaluated its effects on different cancer cell lines, revealing selective cytotoxicity while sparing normal cells, suggesting a favorable safety profile for further development .
  • Mechanistic Studies : Investigations into the compound's interaction with molecular targets have indicated that the bromine atoms and phenoxy groups play crucial roles in binding affinity and biological activity.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The bromine atoms and phenoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table summarizes key structural differences among analogous phenoxy acetamides:

Compound Name Phenoxy Substituents N-Substituent Molecular Formula Molecular Weight Key Features Reference
2-(2,4-Dibromophenoxy)-N-(2-phenylethyl)acetamide 2,4-dibromo 2-phenylethyl C₁₆H₁₄Br₂NO₂ 427.10* High lipophilicity, bromine atoms -
2-(4-Bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide 4-bromo, 2-formyl 2-phenylethyl C₁₇H₁₆BrNO₃ 362.22 Formyl group enhances reactivity
2-(2,4-Dichlorophenoxy)-N-(2-phenylethyl)acetamide 2,4-dichloro 2-phenylethyl C₁₆H₁₄Cl₂NO₂ 337.20 Chlorine substitution, lower MW
N-(2-Phenylethyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide 4-pyrrolidin-1-ylquinazoline 2-phenylethyl C₂₃H₂₅N₅O₃S 463.54 Sulfonyl group, heterocyclic core
iCRT3 (Wnt inhibitor) 2-(4-Ethylphenyl)-5-methyl-oxazole 2-phenylethyl C₂₁H₂₂N₂O₂S 366.48 Oxazole ring, sulfanyl linkage

Note: *Calculated molecular weight for this compound.

Key Observations :

  • Halogen Effects : Bromine (higher atomic weight, lipophilicity) vs. chlorine (smaller, lower lipophilicity) influences bioavailability and metabolic stability. Brominated analogs may exhibit prolonged half-lives .
  • Functional Groups : Formyl (electron-withdrawing) and sulfonyl (polar, hydrogen-bonding) groups alter reactivity and target interactions .

Key Observations :

  • N-Substituent Impact : Bulky N-substituents (e.g., 1-hydroxy-2-methylpropan-2-yl) reduce yields (54% vs. 82% for n-butyl) due to steric hindrance .
  • Halogenation : Brominated intermediates (e.g., bromoacetyl bromide) are preferred for introducing bromine, while chlorine analogs use chloroacetyl chloride .
Anticancer Activity
  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) : IC₅₀ < 10 µM against HCT-116, MCF-7, and PC-3 cell lines via MTT assay .
  • iCRT3 : Inhibits Wnt/β-catenin signaling (IC₅₀ ~5 µM), reducing pro-inflammatory cytokines in macrophages .
Herbicidal/Auxin-like Activity
  • WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide): Mimics auxin activity, stimulating root growth in Arabidopsis at 1–10 µM .
  • 2,4-Dichlorophenoxyacetic acid (2,4-D): Classic herbicide; brominated analogs (e.g., 2,4-dibromo) may exhibit similar mechanisms with altered potency .
Analgesic Activity
  • N-(2-Phenylethyl)acetamide derivatives : Structural analogs (e.g., U50488) show χ-opioid receptor binding, but simple N-phenylethyl groups lack significant activity without additional substituents (e.g., dichlorophenyl) .

Key Observations :

  • Phenoxy Substituents: Chlorine/bromine position (2,4- vs. 4-) and additional groups (formyl, methoxy) dictate target specificity (e.g., auxin receptors vs. Wnt pathways) .
  • N-Substituent Role : The 2-phenylethyl group enhances membrane permeability but requires complementary pharmacophores (e.g., sulfonyl, oxazole) for activity .

Biological Activity

2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action based on diverse scientific literature.

The synthesis of this compound typically involves the reaction of 2,4-dibromophenol with 2-phenylethylamine in the presence of acetic anhydride. Commonly used bases include sodium hydroxide or potassium carbonate to facilitate the formation of the acetamide bond. The reaction is usually conducted under reflux conditions to ensure complete conversion of reactants.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in disrupting cell membranes and inhibiting bacterial growth. The compound's mechanism involves damaging the integrity of bacterial cells, leading to cytosolic leakage and eventual cell lysis .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential anticancer properties in preliminary studies. It may inhibit specific cancer cell lines by interfering with cellular pathways critical for proliferation and survival. The presence of bromine atoms enhances its binding affinity to molecular targets involved in cancer progression.

Case Study: Anticancer Activity
A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 20 to 50 µM across different cell types. The mechanism appears to involve apoptosis induction through caspase activation pathways.

The biological activity of this compound is attributed to its structural features. The bromine substituents and phenoxy group contribute to its interaction with specific enzymes or receptors within microbial and cancerous cells. This interaction can inhibit enzyme activity or block receptor signaling pathways, leading to reduced cell viability or growth inhibition.

Comparison with Similar Compounds

The compound can be compared with structurally similar analogs such as:

  • 2-(2,4-dichlorophenoxy)-N-(2-phenylethyl)acetamide
  • 2-(2,4-difluorophenoxy)-N-(2-phenylethyl)acetamide

These analogs lack the unique properties imparted by bromine substitution, which may enhance reactivity and biological activity compared to their chlorinated or fluorinated counterparts.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
2-(2,4-dichlorophenoxy)-N-(2-phenylethyl)acetamideModerateLow
2-(2,4-difluorophenoxy)-N-(2-phenylethyl)acetamideLowLow

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for 2-(2,4-dibromophenoxy)-N-(2-phenylethyl)acetamide?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, brominated phenol derivatives (e.g., 2,4-dibromophenol) react with chloroacetamide intermediates under basic conditions (e.g., K₂CO₃ in acetonitrile) at controlled temperatures (50–80°C). Reaction progress is monitored via TLC, and purification involves column chromatography. Structural confirmation requires ¹H/¹³C NMR (to resolve aromatic and acetamide protons), FTIR (for carbonyl and C-Br bonds), and mass spectrometry (to verify molecular ion peaks). Purity is assessed via HPLC (>95%) .

Q. How is the preliminary biological activity of this compound assessed in vitro?

  • Methodological Answer : Initial screening includes enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT/XTT in cancer cell lines). For example, analogous brominated acetamides are tested at 1–100 µM concentrations, with IC₅₀ values calculated using dose-response curves. Solubility in DMSO/PBS and stability under assay conditions (pH 7.4, 37°C) are validated beforehand .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized, particularly addressing steric hindrance from bromine substituents?

  • Methodological Answer : Steric effects from bromine atoms may reduce reaction efficiency. Strategies include:

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions.
    Yields improve from ~40% to >70% with these adjustments. Purity is enhanced via recrystallization (ethanol/water) .

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer : Discrepancies often arise from poor bioavailability or metabolic instability. Solutions include:

  • Pharmacokinetic profiling : Assess plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS.
  • Metabolite identification : Use hepatic microsomes or S9 fractions to identify degradation products.
  • Formulation adjustments : Lipid-based carriers (liposomes) or prodrug strategies enhance bioavailability .

Q. What computational approaches predict target interactions for this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to targets (e.g., kinases, GPCRs). Docking scores (<-7.0 kcal/mol suggest strong binding) are validated via MD simulations (100 ns trajectories in GROMACS) to assess stability. QSAR models prioritize structural modifications (e.g., bromine positioning) to enhance affinity .

Q. How is regioselectivity controlled during bromination of phenolic intermediates?

  • Methodological Answer : Regioselective bromination at the 2,4-positions is achieved using:

  • Directing groups : Electron-donating groups (e.g., methoxy) orient electrophilic substitution.
  • Catalysts : FeBr₃ or AlBr₃ in non-polar solvents (CCl₄) favor para/ortho bromination.
  • Low-temperature conditions (0–5°C) reduce di-/tri-substitution byproducts .

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